molecular formula C6H14N2 B1301898 4-Amino-1-methylpiperidine CAS No. 41838-46-4

4-Amino-1-methylpiperidine

Cat. No.: B1301898
CAS No.: 41838-46-4
M. Wt: 114.19 g/mol
InChI Key: ALOCUZOKRULSAA-UHFFFAOYSA-N
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Description

4-Amino-1-methylpiperidine is an organic compound with the molecular formula C6H14N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its colorless to yellow liquid form and is used in various chemical and industrial applications due to its unique properties .

Biochemical Analysis

Biochemical Properties

4-Amino-1-methylpiperidine plays a significant role in biochemical reactions, particularly as an intermediate in organic synthesis and pharmaceutical development. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of amino groups. For instance, it can act as a substrate for transaminases, enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial in the synthesis of various biologically active compounds .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis. By interacting with specific receptors and enzymes, this compound can alter the expression of genes related to cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause alterations in cellular processes, including changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can participate in amino acid metabolism, acting as a precursor for the synthesis of other biologically active compounds. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it may be transported into cells via amino acid transporters and subsequently distributed to various organelles where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression and cell cycle regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-1-methylpiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde and hydrogen cyanide, followed by hydrogenation. Another method includes the reductive amination of 4-piperidone with methylamine under hydrogenation conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of pyridine derivatives. This process typically employs catalysts such as cobalt, ruthenium, or nickel to facilitate the hydrogenation reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-1-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various catalysts.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.

    Industry: It is employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Amino-1-methylpiperidine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 4-(Aminomethyl)piperidine
  • 4-Methylpiperidine
  • 1-(2-Aminoethyl)piperazine

Comparison: 4-Amino-1-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-(Aminomethyl)piperidine, it has a methyl group attached to the nitrogen atom, which can influence its reactivity and binding affinity. Similarly, 4-Methylpiperidine lacks the amino group, making it less versatile in certain chemical reactions. 1-(2-Aminoethyl)piperazine, on the other hand, has an additional ethylamine group, which can alter its pharmacological profile .

Properties

IUPAC Name

1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOCUZOKRULSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372116
Record name 4-Amino-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41838-46-4
Record name 4-Amino-1-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41838-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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